molecular formula C22H24N6O3 B7561404 Ethyl 5-amino-1-{4-[4-(pyridin-2-YL)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-{4-[4-(pyridin-2-YL)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxylate

Cat. No.: B7561404
M. Wt: 420.5 g/mol
InChI Key: DWYKHLYEYVOBNY-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .

Preparation Methods

The synthesis of ethyl 5-amino-1-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of ethyl pyrazole-4-carboxylate with 4-(pyridin-2-yl)piperazine-1-carbonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Ethyl 5-amino-1-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, along with catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 5-amino-1-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-amino-1-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-2-31-22(30)18-15-25-28(20(18)23)17-8-6-16(7-9-17)21(29)27-13-11-26(12-14-27)19-5-3-4-10-24-19/h3-10,15H,2,11-14,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYKHLYEYVOBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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